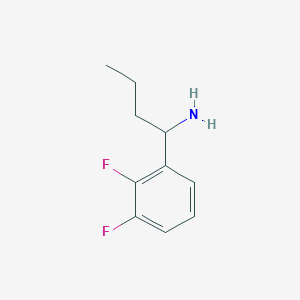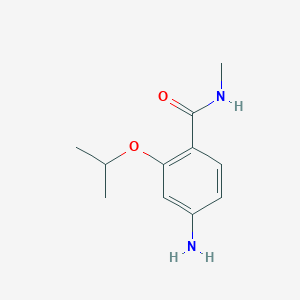![molecular formula C11H8BrNOS B1400012 1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone CAS No. 1342048-23-0](/img/structure/B1400012.png)
1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone
Descripción general
Descripción
“1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest in medicinal chemistry. For instance, a study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The reactivity of thiazole derivatives can be influenced by the substituents on the thiazole ring. For instance, the bromo substituent in “1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone” could potentially undergo nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiazole moiety in compounds is associated with significant antibacterial and antifungal activities. “1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone” could potentially be used as a scaffold for developing new antimicrobial agents that target resistant strains of bacteria and fungi .
Antitumor and Cytotoxic Agents
The structural framework of thiazole derivatives has been found to exhibit antitumor and cytotoxic activities. This compound, with its bromophenyl group, may interact with various cellular targets, leading to the inhibition of tumor cell proliferation. It could serve as a lead compound in the synthesis of new anticancer drugs .
Neuroprotective Applications
Thiazoles are known to possess neuroprotective effects. The compound could be explored for its potential to protect neuronal cells against damage caused by neurodegenerative diseases or neurological disorders. It may also play a role in the synthesis of neurotransmitters .
Anti-inflammatory Properties
The anti-inflammatory activity of thiazole derivatives makes them candidates for the treatment of chronic inflammatory diseases. “1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone” could be investigated for its efficacy in reducing inflammation and associated symptoms in various inflammatory conditions .
Antiviral Research
Thiazole compounds have shown promise in antiviral research, particularly in the development of drugs against HIV. The subject compound could be utilized in the design of novel antiviral agents that inhibit the replication of viruses or interfere with viral entry into host cells .
Development of Diagnostic Agents
Due to the unique electronic properties of the thiazole ring, such as its aromaticity and electron delocalization, derivatives like “1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone” could be used in the development of diagnostic agents. These compounds can be tagged with imaging agents for diagnostic purposes in medical imaging techniques .
Mecanismo De Acción
Target of Action
Compounds containing a thiazole ring, such as this one, are known to interact with various biochemical pathways and enzymes or stimulate/block receptors in biological systems .
Mode of Action
The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets in a variety of ways, leading to different physiological effects.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop certain biochemical pathways, leading to various downstream effects.
Safety and Hazards
While specific safety and hazard information for “1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Thiazoles have been found to have diverse biological activities, and there is ongoing research to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that “1-[2-(3-Bromo-phenyl)-thiazol-4-yl]-ethanone” and similar compounds could have potential applications in the development of new drugs .
Propiedades
IUPAC Name |
1-[2-(3-bromophenyl)-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNOS/c1-7(14)10-6-15-11(13-10)8-3-2-4-9(12)5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORQDEDECUFKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl[(5-fluoropyridin-3-yl)methyl]amine](/img/structure/B1399929.png)




![4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399940.png)

![N-[(5-bromopyridin-2-yl)methyl]cyclobutanamine](/img/structure/B1399943.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1399944.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1399945.png)

![4-Methoxy-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399949.png)

